Ethyl Indoline-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPUTPAKVZNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl Indoline 2 Carboxylate and Its Analogues
Enantioselective and Stereoselective Synthesis of Ethyl Indoline-2-carboxylate
The demand for enantiomerically pure forms of this compound has driven the development of sophisticated synthetic methods that allow for precise control over its stereochemistry.
Enzymatic Resolution of Racemic this compound via Biocatalysis
Biocatalytic methods offer a green and highly selective approach to obtaining enantiomerically pure (S)-indoline-2-carboxylic acid from racemic this compound. mdpi.comresearchgate.net This process typically involves the use of enzymes, such as lipases or whole-cell systems, to selectively hydrolyze one enantiomer of the racemic ester, leaving the other unreacted.
One notable example involves the use of the bacterium Bacillus aryabhattai. vulcanchem.commdpi.com Whole cells of this strain have been shown to resolve racemic this compound, selectively hydrolyzing the (S)-enantiomer. mdpi.com Research has demonstrated that under optimized conditions, this method can achieve a 33% yield of (S)-indoline-2-carboxylic acid with an enantiomeric excess of the product (e.e.p) reaching 96%. researchgate.netmdpi.com Key parameters influencing the efficiency of this resolution include pH, temperature, and substrate concentration. For instance, the hydrolysis is favored at a neutral to weakly alkaline pH. mdpi.com
Lipases, particularly from Candida antarctica, are also effective biocatalysts for this transformation. nih.gov Candida antarctica lipase (B570770) A (CAL-A) has demonstrated excellent activity and high enantiodiscrimination in the kinetic resolution of mthis compound. nih.gov The choice of the acylating agent is also crucial for achieving high selectivity. nih.gov In another study, an immobilized form of Candida antarctica lipase (Chirazyme L-2) catalyzed the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester with an enantiomeric ratio (E) greater than 1000. researchgate.net This reaction, conducted at 60°C, yielded the (S)-carboxylic acid with >99.9% enantiomeric excess (ee) and the unreacted (R)-ester with 99.6% ee at a conversion of 49.9%. researchgate.net
Table 1: Performance of Biocatalysts in the Resolution of Racemic Indoline-2-carboxylate Derivatives
| Biocatalyst | Substrate | Product | Key Findings |
| Bacillus aryabhattai whole cells | Racemic this compound | (S)-Indoline-2-carboxylic acid | Achieved 33% yield and 96% e.e.p under optimized conditions. researchgate.netmdpi.com |
| Candida antarctica lipase A (CAL-A) | Racemic mthis compound | Optically active indoline-2-carboxylic acid derivatives | Exhibited excellent activity and high enantiodiscrimination. nih.gov |
| Chirazyme L-2 (Candida antarctica lipase B, immobilized) | N-Boc-indoline-2-carboxylic acid methyl ester | (S)-N-Boc-indoline-2-carboxylic acid and (R)-N-Boc-indoline-2-carboxylic acid methyl ester | E > 1000; (S)-acid with >99.9% ee, (R)-ester with 99.6% ee. researchgate.net |
Chiral Pool Approaches to Indoline-2-carboxylic Acid Derivatives
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. L-phenylalanine is a common chiral pool compound for the synthesis of (S)-indoline-2-carboxylic acid derivatives. researchgate.netthieme-connect.com
Another approach involves the use of O-halo-L-phenylalanine, which can be cyclized to obtain optically pure (S)-indoline-2-carboxylic acid. mdpi.com This method highlights the versatility of chiral pool strategies in accessing specific enantiomers of indoline-2-carboxylic acid.
Reduction-Based Synthetic Routes from Indole-2-carboxylate (B1230498) Precursors
The reduction of the pyrrole (B145914) ring in indole-2-carboxylates is a direct and widely used method to access the corresponding indoline-2-carboxylates.
Catalytic Hydrogenation Strategies for Ethyl Indole-2-carboxylate to this compound
Catalytic hydrogenation is a common method for the reduction of indoles to indolines. However, the hydrogenation of the indole (B1671886) nucleus can be challenging due to its resonance stability and the potential for catalyst poisoning by the indoline (B122111) product. nih.gov
Various catalysts have been employed for this transformation. Platinum-catalyzed hydrogenation of ethyl o-nitrophenylpyruvate, a precursor to ethyl indole-2-carboxylate, can lead to the formation of the indoline derivative. orgsyn.org A rhodium complex with the chiral bisphosphine ligand PhTRAP has been used for the highly enantioselective hydrogenation of N-protected indoles, achieving up to 95% ee for the corresponding chiral indolines. researchgate.net
The choice of reducing agent and reaction conditions is critical. Magnesium in methanol (B129727) has been shown to reduce ethyl indole-2-carboxylate to this compound in a 96% yield. mdpi.comclockss.org Another effective system is the use of a Pt/C catalyst activated by p-toluenesulfonic acid in water, which provides excellent yields of various substituted indolines from their corresponding indoles. nih.gov However, it is noteworthy that in some cases, such as with ethyl indole-2-carboxylate, the substrate can be deactivated under certain conditions. nih.gov
Table 2: Comparison of Reduction Methods for Indole-2-carboxylate Derivatives
| Reducing Agent/Catalyst | Substrate | Product | Yield |
| Magnesium in methanol | Ethyl indole-2-carboxylate | This compound | 96% mdpi.comclockss.org |
| Pt/C, p-toluenesulfonic acid, H₂O | Substituted indoles | Substituted indolines | Excellent yields nih.gov |
| Rhodium-PhTRAP complex | N-acetylindoles | Chiral indolines | Up to 95% ee researchgate.net |
| 10% Pd(OH)₂/C, Polymethylhydrosiloxane (B1170920) | N-(tert-butoxycarbonyl)indoles | N-(tert-butoxycarbonyl)indolines | Good yields researchgate.net |
Reductive Cyclization Pathways of Precursor Molecules
Reductive cyclization offers a convergent approach to the synthesis of ethyl indole-2-carboxylate and its derivatives from acyclic precursors. A classic method involves the reduction of ethyl o-nitrophenylpyruvate or o-nitrophenylpyruvic acid. orgsyn.org This cyclization can be effected by various reducing agents, including zinc and acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide (B78521), or sodium hydrosulfite. orgsyn.org
A well-established procedure starts with the condensation of o-nitrotoluene and diethyl oxalate (B1200264) to form the potassium salt of ethyl o-nitrophenylpyruvate. orgsyn.org This intermediate is then subjected to catalytic hydrogenation, typically with a platinum catalyst in glacial acetic acid, to afford ethyl indole-2-carboxylate. orgsyn.org This method is advantageous due to the use of inexpensive starting materials and a minimal number of reaction steps. orgsyn.org
De Novo Synthesis of the Indoline Scaffold Incorporating Carboxylate Functionality
De novo synthesis involves the construction of the indoline ring system from simpler, non-cyclic starting materials, allowing for the incorporation of the carboxylate group from the outset.
One innovative strategy involves an inverse-electron demand Diels-Alder reaction followed by a cheletropic extrusion sequence. nih.gov This approach creates the aromatic ring of the indoline de novo. The reaction of a 2-halothiophene-1,1-dioxide with an enamide, followed by a challenging aromatization step, leads to the formation of functionalized indolines. nih.gov This methodology has been successfully applied to the modular and stereoselective synthesis of complex molecules. nih.gov
Another de novo approach is the Fischer indole synthesis, which can be adapted to produce indole-2-carboxylic acid from pyruvic acid phenylhydrazone. orgsyn.orgrsc.org Although this primarily yields the indole, subsequent reduction provides the indoline. More direct methods for indoline synthesis include intramolecular amination of ortho-halophenylalanine derivatives catalyzed by transition metals. thieme-connect.com
Furthermore, palladium-catalyzed aerobic amination of aryl C-H bonds provides a direct route to indole-2-carboxylates from 2-acetamido-3-aryl-acrylates. nih.gov These substrates are readily accessible from benzaldehyde (B42025) derivatives and N-acetyl glycine (B1666218). nih.gov The resulting indole-2-carboxylates can then be reduced to the desired indolines.
Strategies Involving Substituted Anilines and Benzaldehyde Derivatives
The synthesis of the indoline core often relies on the strategic use of readily available starting materials like substituted anilines and benzaldehyde derivatives. These precursors can be elaborated through various modern synthetic methods, including transition-metal-catalyzed reactions and classical named reactions, to construct the desired heterocyclic system with a high degree of control over substitution patterns.
One prominent strategy involves the Hemetsberger-Knittel indole synthesis , which utilizes substituted benzaldehydes as key starting materials. acs.orgwikipedia.org This reaction proceeds through the Knoevenagel condensation of a substituted benzaldehyde with methyl 2-azidoacetate, followed by thermal or thermolytic cyclization of the resulting methyl 2-azidocinnamate intermediate to yield the corresponding indole-2-carboxylate. acs.orgwikipedia.org The reaction conditions, such as temperature and reactant stoichiometry, are crucial for achieving good yields. acs.org For instance, the synthesis of methyl 5,6,7-trimethoxyindole-2-carboxylate has been achieved from 3,4,5-trimethoxybenzaldehyde (B134019) via this methodology. chim.it
| Benzaldehyde Derivative | Product (Indole-2-carboxylate) | Yield (%) | Reference |
| 3,4-Methylenedioxybenzaldehyde | Methyl 5,6-methylenedioxy-1H-indole-2-carboxylate | 97 (azidocinnamate step) | mdma.ch |
| 3,5-Dimethoxybenzaldehyde | Methyl 5,7-dimethoxy-1H-indole-2-carboxylate | - | chim.it |
| 4-Nitrobenzaldehyde | Methyl 5-nitro-1H-indole-2-carboxylate | 55 | mdma.ch |
| 3-Nitrobenzaldehyde | Methyl 6-nitro-1H-indole-2-carboxylate | 80 | mdma.ch |
| 2-Nitrobenzaldehyde | Methyl 7-nitro-1H-indole-2-carboxylate | 6 | mdma.ch |
Table 1. Examples of Indole-2-carboxylates synthesized via the Hemetsberger-Knittel reaction using various substituted benzaldehydes.
Palladium-catalyzed aerobic amination represents another powerful approach. This method utilizes 2-acetamido-3-arylacrylates, which are readily accessible from benzaldehyde derivatives and N-acetylglycine through Erlenmeyer-Plöchl chemistry. nih.gov The intramolecular C-H amination is catalyzed by a palladium(II) source with oxygen serving as the terminal oxidant. nih.gov This strategy is notable for its tolerance of both electron-rich and electron-poor substituents on the aryl ring, as well as halogenated and heteroaromatic substrates. nih.gov
| Aryl Group of 2-Acetamido-3-arylacrylate | Product (Ethyl 1-acetyl-indole-2-carboxylate) | Yield (%) | Reference |
| Phenyl | Ethyl 1-acetyl-1H-indole-2-carboxylate | 91 | nih.gov |
| 4-Methylphenyl | Ethyl 1-acetyl-5-methyl-1H-indole-2-carboxylate | 93 | nih.gov |
| 4-Methoxyphenyl | Ethyl 1-acetyl-5-methoxy-1H-indole-2-carboxylate | 94 | nih.gov |
| 4-Chlorophenyl | Ethyl 1-acetyl-5-chloro-1H-indole-2-carboxylate | 85 | nih.gov |
| 4-(Trifluoromethyl)phenyl | Ethyl 1-acetyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | 78 | nih.gov |
| 3-Chlorophenyl | Ethyl 1-acetyl-6-chloro-1H-indole-2-carboxylate | 88 | nih.gov |
Table 2. Synthesis of substituted ethyl 1-acetyl-indole-2-carboxylates via palladium-catalyzed aerobic amination.
Copper-catalyzed cascade reactions also provide an efficient route to indole-2-carboxylic esters from 2-haloarylaldehydes and glycine amido esters. acs.orgrsc.org This one-pot, three-reaction sequence involves an initial aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling and subsequent deacylation. acs.org The reaction proceeds under ligand-free conditions, with copper(I) iodide often being the catalyst of choice. acs.org The use of sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc) has been explored, yielding results comparable to those obtained in traditional dipolar aprotic solvents like DMSO. acs.org
| 2-Haloarylaldehyde | Product (Ethyl 1H-indole-2-carboxylate) | Yield (%) in 2-MeTHF | Reference |
| 2-Bromobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 63 | acs.org |
| 2-Bromo-5-methoxybenzaldehyde | Ethyl 5-methoxy-1H-indole-2-carboxylate | 65 | acs.org |
| 2-Bromo-4-methylbenzaldehyde | Ethyl 6-methyl-1H-indole-2-carboxylate | 51 | acs.org |
| 2-Bromo-5-(trifluoromethyl)benzaldehyde | Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate | 61 | acs.org |
| 2-Bromo-4-chlorobenzaldehyde | Ethyl 6-chloro-1H-indole-2-carboxylate | 55 | acs.org |
Table 3. Copper-catalyzed synthesis of ethyl indole-2-carboxylates from various 2-bromobenzaldehydes.
Convergent and Divergent Synthetic Pathways for Functionalized this compound Analogues
The synthesis of functionalized indoline frameworks can be approached through both convergent and divergent strategies, allowing for the generation of diverse molecular architectures from common intermediates or building blocks.
A notable example of a convergent synthesis is the visible-light-driven [4+1]-annulation of alkyl aryl tertiary amines and diazoesters to produce functionalized indolines. chemrxiv.org This methodology is advantageous as it avoids the use of expensive metal catalysts, oxidants, and additives. chemrxiv.org The diazoester plays a multifaceted role, acting as an oxidant, a hydrogen atom transfer reagent, and a reactant to construct the indoline ring system. chemrxiv.org This approach allows for the synthesis of a variety of substituted and polycyclic indolines. chemrxiv.org
Divergent synthesis offers a powerful means to generate a library of structurally distinct compounds from a common starting material by subjecting it to different reaction conditions or reagents. A Zn(II)-catalyzed reaction of indoles with 1,2-diaza-1,3-dienes (DDs) exemplifies this approach, leading to either functionalized polycyclic indolines through a formal [4+2] cycloaddition or tetrahydropyrrolo[2,3-b]indoles via a [3+2] cycloaddition. acs.org The reaction pathway is dictated by the nature and type of substituents on the substrates, which act as a chemical switch. acs.org
Another illustration of divergent synthesis is the ligand-free copper-catalyzed Ullmann coupling reaction. This method allows for the preparation of a variety of indole-2-carboxylic acid derivatives, including esters, amides, and anhydrides, from a common precursor. clockss.org The reaction involves a one-pot intramolecular cyclization of substrates that are conveniently synthesized from aldehydes. clockss.org By varying the nucleophile in the final step, a range of functionalized indole-2-carboxylates can be accessed.
| Starting Material | Reaction Conditions | Product Type | Reference |
| Alkyl aryl tertiary amines and diazoesters | Visible light | Functionalized indolines | chemrxiv.org |
| Indoles and 1,2-diaza-1,3-dienes | Zn(II) catalyst | Polycyclic indolines or Tetrahydropyrrolo[2,3-b]indoles | acs.org |
| N-(2-bromobenzoyl)amides | CuI, K2CO3, various nucleophiles (alcohols, amines) | Indole-2-carboxylates, Indole-2-carboxamides | clockss.org |
Table 4. Overview of convergent and divergent pathways to indoline and indole-2-carboxylate analogues.
Chemical Reactivity and Derivatization Strategies of Ethyl Indoline 2 Carboxylate
Hydrolytic Transformations to Indoline-2-carboxylic Acid
The conversion of ethyl indoline-2-carboxylate to its corresponding carboxylic acid, indoline-2-carboxylic acid, is a fundamental transformation. This is typically achieved through alkaline hydrolysis. The reaction involves the saponification of the ester group under basic conditions, followed by acidification to protonate the carboxylate salt.
Commonly, this hydrolysis is carried out using aqueous solutions of strong bases such as potassium hydroxide (B78521) or sodium hydroxide. mdpi.comgoogle.com The reaction progress is influenced by factors such as the concentration of the base, reaction temperature, and reaction time. For instance, increasing the amount of aqueous potassium hydroxide and refluxing the reaction mixture for one hour can lead to the formation of the N-alkylated carboxylic acids directly from the N-alkylated esters in high yields. mdpi.com
Direct preparative methods using high-temperature aqueous media have also been developed for the synthesis of indoline-2-carboxylic acid from this compound. These methods offer excellent yields and can be carried out in short reaction times, often in an hour or less, at temperatures reaching up to 270°C in a microwave batch reactor.
N-Alkylation and N-Derivatization Reactions of the Indoline (B122111) Nitrogen
The nitrogen atom of the indoline ring is a key site for derivatization, allowing for the introduction of various substituents. This modification is crucial for the synthesis of a wide array of functionalized indole (B1671886) derivatives with potential applications in medicinal chemistry.
The alkylation of the indoline nitrogen in this compound requires careful selection of the base and reaction conditions to achieve high regioselectivity and avoid unwanted side reactions, such as ester hydrolysis. Strong bases are typically necessary to deprotonate the indoline nitrogen, generating the corresponding anion which then acts as a nucleophile.
Successful N-alkylation has been demonstrated using aqueous potassium hydroxide in acetone (B3395972). mdpi.com This method allows for the controlled synthesis of either the N-alkylated esters or the corresponding N-alkylated carboxylic acids by adjusting the amount of base and the reaction temperature. mdpi.com For example, the reaction of this compound with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide in acetone at 20°C for two hours affords the corresponding N-alkylated esters in excellent yields. mdpi.com
The choice of base and solvent system significantly impacts the outcome of the reaction. While aqueous potassium hydroxide in acetone is effective for N-alkylation, the use of sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification, and sodium ethoxide in ethanol (B145695) may result in lower yields of the desired N-alkylated products. mdpi.com The regioselectivity of the alkylation is also influenced by the nature of the electrophile. Allylation has been shown to proceed smoothly at the N-position with moderate to excellent regioselectivity. mdpi.com
Table 1: Conditions for N-Alkylation of this compound
| Alkylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Allyl Bromide | aq. KOH/Acetone | 20 | 2 | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |
| Benzyl Bromide | aq. KOH/Acetone | 20 | 2 | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |
| Amyl Bromide | aq. KOH/Acetone | 20 | 8 | Ethyl 1-pentyl-1H-indole-2-carboxylate | - |
Data compiled from research findings. mdpi.com
Tosylation of the indoline nitrogen is a common strategy for N-protection and for activating the indole ring towards certain reactions. The tosyl group, being a strong electron-withdrawing group, can influence the reactivity of the indoline system. The process involves the reaction of this compound with tosyl chloride in the presence of a suitable base.
Electrophilic Substitution Reactions on the Indoline Ring System
The electron-rich nature of the indoline ring makes it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. For this compound, the C-3 position is the most favored site for electrophilic attack. orgsyn.org
Friedel-Crafts acylation provides a direct method for introducing an acyl group at the C-3 position of the indoline ring. This reaction is typically carried out using an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity and avoiding side reactions like N-acylation.
Recent advancements have focused on developing milder and more environmentally friendly methods for C-3 acylation. For instance, yttrium triflate has been found to be an effective catalyst for the regioselective 3-acylation of indoles with acid anhydrides in an ionic liquid, offering excellent yields and high regioselectivity for the 3-position. nih.gov
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgname-reaction.com This reaction introduces a formyl group (-CHO) onto the indoline ring, typically at the C-3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich C-3 position of the indoline ring. chemistrysteps.comwikipedia.org The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the corresponding 3-formyl derivative. chemistrysteps.comwikipedia.org This reaction is highly regioselective for the C-3 position due to the electronic properties of the indoline system.
Functional Group Interconversions of the Ester Moiety
The ester group of this compound is a key site for derivatization. Its conversion into hydrazides, alcohols, and aldehydes opens pathways to a diverse array of compounds that would be otherwise difficult to access directly. These transformations serve as crucial steps for building more complex heterocyclic systems.
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct and efficient route to indoline-2-carbohydrazide. This transformation is typically achieved by refluxing the ester with hydrazine hydrate in an alcohol solvent, such as ethanol. The reaction proceeds in high yield, often resulting in the precipitation of the hydrazide product, which can be easily isolated and purified. For instance, refluxing ethyl indol-2-carboxylate with hydrazine hydrate in ethanol for four hours has been reported to yield 1H-Indole-2-carbohydrazide in 90% yield as colorless crystals. nih.gov
The resulting indoline-2-carbohydrazide is a valuable intermediate, acting as a potent nucleophile for further derivatization. It readily condenses with various aldehydes and ketones, typically in ethanol with an acid catalyst like acetic acid, to form a wide range of N-substituted hydrazone derivatives. nih.gov These reactions expand the molecular diversity achievable from the parent ester.
Table 1: Synthesis of Indoline-2-carbohydrazide Derivatives
| Reactant | Product | Yield | M.P. (°C) | Source(s) |
|---|---|---|---|---|
| Ethyl indol-2-carboxylate | 1H-Indole-2-carbohydrazide | 90% | 247–248 | nih.gov |
| Indol-2-carbohydrazide and 2′-aminoacetophenone | N′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | 60% | 207–209 | nih.gov |
| Indol-2-carbohydrazide and pyridine-3-carboxyaldehyde | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | --- | --- | nih.gov |
The ester functionality of this compound can be selectively reduced to afford the corresponding primary alcohol, (1H-indol-2-yl)methanol, or the aldehyde, indole-2-carbaldehyde. The choice of reducing agent and reaction conditions dictates the final product.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of the ester to the primary alcohol. organic-chemistry.orgresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent at room temperature. youtube.com The resulting 2-hydroxymethylindole is a useful building block for further functionalization.
Selective reduction to the aldehyde is more challenging as many hydridic reducing agents will continue the reduction to the alcohol. However, indole-2-carbaldehydes can be effectively prepared from the corresponding 2-hydroxymethylindoles via oxidation with activated manganese dioxide. organic-chemistry.org An alternative, more direct route from the ester is the McFadyen-Stevens reaction, which involves the conversion of the ester to a hydrazide and then to a tosylhydrazide, followed by thermal decomposition in the presence of a base to yield the aldehyde. organic-chemistry.org
Table 2: Reduction and Subsequent Oxidation of this compound
| Starting Material | Reagent(s) | Product | Source(s) |
|---|---|---|---|
| This compound | 1. LiAlH₄ 2. Acid workup | (1H-indol-2-yl)methanol | organic-chemistry.orgresearchgate.net |
| (1H-indol-2-yl)methanol | Activated MnO₂ | Indole-2-carbaldehyde | organic-chemistry.org |
Condensation and Cyclization Reactions Utilizing this compound as a Synthon
This compound and its immediate derivatives, such as the carbohydrazide (B1668358), are valuable synthons for constructing more elaborate heterocyclic structures. These reactions leverage the existing indoline core as a template to build fused or appended ring systems through condensation and cyclization strategies.
The derivatization of this compound opens a pathway for the synthesis of complex heterocyclic systems, including those containing a thiazole (B1198619) ring. This is typically achieved via a multi-step sequence starting with the previously described hydrazinolysis to form indoline-2-carbohydrazide. The carbohydrazide is then converted into 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide. nih.gov
This thiosemicarbazide (B42300) intermediate is the key precursor for the heterocyclization step. It undergoes a condensation reaction with α-haloketones, such as phenacyl bromides, in a process known as the Hantzsch thiazole synthesis. The reaction, often stirred in ethanol at room temperature, leads to the formation of N'-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide derivatives, effectively linking a thiazole ring to the indoline core via a hydrazide bridge. nih.govrsc.org
Table 3: Synthesis of Thiazole Derivatives
| Precursor | Reagent | Product | Yield | M.P. (°C) | Source(s) |
|---|
Azomethine imines are versatile 1,3-dipoles used in cycloaddition reactions to construct nitrogen-containing heterocycles. A synthetic strategy to generate azomethine imines from this compound involves a sequence of derivatizations. The process begins with the conversion of the ester to indoline-2-carbohydrazide, followed by condensation with an aldehyde to form the corresponding N-acylhydrazone.
The resulting hydrazone serves as the precursor to the azomethine imine. Azomethine imines can be generated from N-acylhydrazones through N-alkylation followed by deprotonation of the α-carbon to the imine. Alternatively, acyclic azomethine imines can be generated from monosubstituted hydrazones through prototropy, often facilitated by heating or the use of an acid catalyst. These reactive intermediates can then be trapped in situ with a suitable dipolarophile in a [3+2] cycloaddition reaction to yield complex pyrazolidine-fused heterocycles. This strategy highlights the utility of this compound as a starting point for accessing highly functionalized, nitrogen-rich ring systems.
Applications in Medicinal Chemistry and Biological Research of Ethyl Indoline 2 Carboxylate Derivatives
Design and Synthesis of Novel Pharmacologically Active Compounds
The ethyl indoline-2-carboxylate framework is a privileged structure in drug discovery, primarily due to its amenability to chemical modification at several key positions. Researchers can strategically alter the molecule to enhance its binding affinity to specific biological targets, improve its pharmacokinetic profile, and ultimately, augment its therapeutic efficacy.
The synthesis of novel derivatives often begins with modifications at the indole (B1671886) nitrogen and the carboxylate group. For instance, alkylation of the nitrogen atom of ethyl indol-2-carboxylate can be achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972). mdpi.com This reaction can be controlled to yield either N-alkylated esters or, by increasing the amount of base and water, the corresponding N-alkylated acids without the need to isolate the ester intermediate. mdpi.com Furthermore, the ester group can be converted to a carbohydrazide (B1668358) through hydrazinolysis, which can then be reacted with various aldehydes and ketones to generate a diverse library of hydrazone derivatives. mdpi.com These synthetic strategies provide access to a broad range of functionalized indoles with potential biological activities. mdpi.comresearchgate.net
The indole scaffold itself is a common feature in many biologically active natural products and synthetic drugs. mdpi.comijpsr.com Its ability to mimic protein structures and bind to multiple receptors makes it a valuable template for drug design. ijpsr.com The development of new synthetic methodologies, such as the Japp-Klingemann indole synthesis, has further expanded the chemical space accessible from this compound precursors, enabling the creation of compounds with promising therapeutic potential. researchgate.netasianpubs.org
Targeted Therapeutic Areas and Mechanisms of Action
The versatility of the this compound scaffold has led to the exploration of its derivatives in a multitude of therapeutic areas. By fine-tuning the chemical structure, scientists have successfully developed compounds that exhibit specific mechanisms of action, targeting key proteins and pathways involved in various diseases.
Angiotensin-Converting Enzyme (ACE) Inhibitors and Antihypertensive Agents
Derivatives of indoline-2-carboxylic acid have been identified as potent inhibitors of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. nih.gov The synthesis of 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids and related compounds has been a significant area of research. nih.gov
The stereochemistry of these derivatives plays a crucial role in their ACE inhibitory activity. For example, in a study of the four stereoisomers of 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid, the (S,S) isomer demonstrated the highest in vitro ACE inhibitory activity, followed by the (S,R) and (R,S) isomers, while the (R,R) isomer was largely inactive. nih.gov The most potent ACE inhibitor synthesized in this series, the mercaptan derivative 7b(S,S), was found to be three times more potent than captopril (B1668294) in vitro. nih.gov This increased potency is attributed to the enhanced hydrophobicity of the molecule, suggesting the presence of a hydrophobic pocket at the active site of ACE. nih.gov
When evaluated in spontaneously hypertensive rats, the (S,S) isomer of the mercaptan derivative exhibited oral antihypertensive activity 27 times greater than that of captopril. nih.gov The corresponding benzoyl derivative also showed significant potency, being 24 times more potent than captopril. nih.gov These findings highlight the potential of indoline-2-carboxylic acid derivatives in the development of new and effective antihypertensive drugs. nih.govgoogle.comgoogle.com
Glycogen Synthase Kinase-3 beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathophysiology of several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. Consequently, the development of GSK-3β inhibitors is an active area of research. Indole derivatives have shown promise as inhibitors of this enzyme. researchgate.netasianpubs.org
New compounds based on the indole moiety have been synthesized and evaluated for their in vitro GSK-3β inhibitory activity. researchgate.netasianpubs.org In one study, a series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized via the Japp-Klingemann indole synthesis. researchgate.net The inhibitory activity of these compounds was assessed using a luminance assay, with several derivatives demonstrating promising GSK-3β inhibition. researchgate.netasianpubs.org Specifically, compounds designated as Aii1, Aii2, and Aii3 showed significant inhibitory activity, while compound Aii11 exhibited excellent inhibition. researchgate.netasianpubs.org
Furthermore, research into benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) has identified highly potent GSK-3β inhibitors. nih.gov Modifications to the indole ring, such as replacing it with an azaindole or diazepinoindole moiety, have led to compounds with improved potency and aqueous solubility. nih.gov For instance, an unsubstituted indole analog was identified as a potent GSK-3β inhibitor with an IC₅₀ value of 20 nM. nih.gov These studies underscore the potential of indole-based scaffolds in the design of novel GSK-3β inhibitors.
HIV-1 Integrase Strand Transfer Inhibition (INSTI)
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiviral therapy. rsc.orgnih.gov Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.govmdpi.com
The core mechanism of action involves the chelation of two Mg²⁺ ions within the active site of the integrase by the indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold. rsc.orgnih.govmdpi.com This interaction prevents the strand transfer step of viral DNA integration into the host genome. rsc.org
Through structural optimization, researchers have significantly enhanced the inhibitory activity of these derivatives. For example, starting from an initial hit, indole-2-carboxylic acid (1), a series of derivatives were designed and synthesized. rsc.org Compound 17a from this series showed a marked inhibitory effect on integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net Further optimization led to the development of derivative 20a, which exhibited a significantly increased inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govmdpi.com Binding mode analysis revealed that the introduction of a C6 halogenated benzene (B151609) ring and a long branch at the C3 position of the indole core enhanced the interaction with the viral DNA and a hydrophobic cavity near the active site, respectively. rsc.orgnih.govmdpi.com
| Compound | Target | IC₅₀ (μM) | Key Structural Feature |
| 17a | HIV-1 Integrase | 3.11 | C6 halogenated benzene ring. rsc.org |
| 20a | HIV-1 Integrase | 0.13 | Long branch on C3 of the indole core. nih.govmdpi.com |
These findings demonstrate that the indole-2-carboxylic acid scaffold is a viable and promising template for the development of novel and potent HIV-1 integrase inhibitors. rsc.orgnih.govmdpi.com
Allosteric Modulation of Cannabinoid CB1 Receptors
The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and psychiatric disorders. Indole-2-carboxamide derivatives, structurally related to this compound, have been identified as allosteric modulators of the CB1 receptor. nih.govnih.gov
A prototypical allosteric modulator in this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov Structure-activity relationship (SAR) studies have revealed key structural requirements for allosteric modulation of the CB1 receptor, including:
A critical chain length at the C3-position of the indole ring. nih.gov
An electron-withdrawing group at the C5-position. nih.gov
The length of the linker between the amide bond and the phenyl ring. nih.gov
The amino substituent on the phenyl ring. nih.gov
These modifications significantly impact the binding affinity (Kₑ) and cooperativity (α) of the modulators. nih.gov For instance, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) was identified as a potent CB1 allosteric modulator with a Kₑ of 259.3 nM and a high binding cooperativity of 24.5. nih.gov Another derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), exhibited one of the lowest Kₑ values reported for a CB1 allosteric modulator at 89.1 nM. nih.gov
Interestingly, these positive allosteric modulators of agonist binding can act as antagonists of agonist-induced G-protein coupling while simultaneously inducing β-arrestin mediated signaling pathways. nih.gov This biased signaling offers the potential to develop drugs with more selective therapeutic effects.
| Compound | Kₑ (nM) | α | Key Features |
| 12d | 259.3 | 24.5 | 5-chloro, 3-propyl, N-(4-(dimethylamino)phenethyl). nih.gov |
| 12f | 89.1 | N/A | 5-chloro, 3-hexyl, N-(4-(dimethylamino)phenethyl). nih.gov |
The indole-2-carboxamide scaffold has proven to be a versatile template for developing CB1 allosteric modulators with diverse pharmacological profiles. nih.govresearchgate.net
Anti-Inflammatory and Antimicrobial Potentials
Indole derivatives, including those derived from this compound, are recognized for their broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties. ijpsr.comchemimpex.comcymitquimica.com The indole nucleus is a key pharmacophore that contributes to these effects. ijpsr.com
Research has demonstrated that various indole derivatives possess anti-inflammatory properties, making them potential candidates for the development of new therapeutic agents to treat inflammatory conditions. chemimpex.com For example, indole glucosinolates have been synthesized and evaluated for their anti-inflammatory activity, which was determined by their ability to inhibit TNF-α secretion in stimulated cells. ijpsr.com
In addition to their anti-inflammatory effects, indole derivatives have shown significant antimicrobial activity against a range of pathogens. ijpsr.comiosrphr.org They have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against various fungal strains. iosrphr.org The mechanism of antimicrobial action is often attributed to the ability of the indole ring to interact with microbial enzymes, leading to the inhibition of essential cellular processes.
Furthermore, some indole derivatives have demonstrated antimalarial activity against Plasmodium falciparum. iosrphr.org The diverse biological profile of indole derivatives underscores their importance as a source of new anti-inflammatory and antimicrobial agents. ijpsr.comchemimpex.com
Antitumor and Antiproliferative Activities against Cancer Cell Lines
The indole and indoline (B122111) skeletons are recognized as privileged structures in oncology, present in numerous natural products and clinically used anticancer agents. mdpi.comiucr.org Derivatives of this compound have been a focal point of research for developing new chemotherapeutic agents due to their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of protein kinases and tubulin polymerization, and the induction of apoptosis. mdpi.comsemanticscholar.orgnih.gov
Numerous studies have demonstrated the potent antiproliferative effects of these derivatives against a panel of human cancer cell lines. For instance, a series of 5-substituted-3-ethylindole-2-carboxamides showed significant growth inhibition against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung epithelial (A-549) cancer cell lines, with some compounds exhibiting GI₅₀ (median growth inhibitory concentration) values as low as 37 nM. nih.gov Similarly, 5-chloro-indole-2-carboxylate derivatives displayed potent antiproliferative effects against a similar panel of cancer cells, with one derivative showing a GI₅₀ of 29 nM, which was more potent than the reference drug erlotinib. mdpi.com This compound also demonstrated strong activity against the LOX-IMVI melanoma cell line with an IC₅₀ value of 0.96 µM. mdpi.com
Further modifications, such as the synthesis of indole-2-carbohydrazides, have yielded compounds with potent cytotoxic activities against colon cancer cell lines HCT116 and SW480, with GI₅₀ values of 8.1 and 7.9 μM, respectively, while remaining inactive against normal human lung fibroblasts. researchgate.net Other research has focused on creating hybrid molecules, such as N-thiazolyl-indole-2-carboxamides, which have shown exceptional cytotoxicity, particularly against the MCF-7 breast cancer cell line with IC₅₀ values around 6.10 µM. acs.org The antiproliferative activity of various indole-2-carboxylate (B1230498) derivatives is detailed in the table below.
| Compound Series | Cancer Cell Lines Tested | Reported Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 5-Substituted-3-ethylindole-2-carboxamides | Panc-1, MCF-7, HT-29, A-549 | GI₅₀ values ranging from 37 nM to 193 nM | nih.gov |
| 5-Chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549, LOX-IMVI (melanoma) | GI₅₀ values from 29 nM to 42 nM; IC₅₀ of 0.96 µM for LOX-IMVI | mdpi.com |
| Indole-2-carbohydrazides | HCT116, SW480 (colon) | GI₅₀ values of 8.1 µM and 7.9 µM | researchgate.net |
| N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamides | MCF-7 (breast) | IC₅₀ values of 6.10 µM and 6.49 µM | acs.org |
| Substituted benzyl-1H-indole-2-carbohydrazides | MCF-7 (breast), A549 (lung), HCT (colon) | Average IC₅₀ of 2 µM for the most active compound | mdpi.comsemanticscholar.org |
Inhibition of Key Enzymes (e.g., Indoleamine 2,3-dioxygenase (IDO), p38 MAP kinase, Acetolactate synthase)
This compound and its parent indole structure are key starting materials for the synthesis of inhibitors targeting several crucial enzymes implicated in disease. sigmaaldrich.comchemdad.comsigmaaldrich.com
Indoleamine 2,3-dioxygenase (IDO): IDO is a key enzyme in the kynurenine (B1673888) pathway that has immunosuppressive functions and is a target in cancer immunotherapy. Ethyl indole-2-carboxylate is used as a reactant in the preparation of IDO inhibitors. sigmaaldrich.comsigmaaldrich.com
p38 MAP kinase: The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses and cellular stress. Over-activation of the p38 MAP kinase pathway is linked to various inflammatory diseases and cancers. Indoline-2-one and other indole derivatives have been developed as potent inhibitors of p38 MAP kinase. nih.govgoogle.com Structure-guided optimization of indole-based fragments has led to the development of potent lead series for p38α MAP kinase inhibitors. nih.gov
Acetolactate synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this enzyme is essential for the biosynthesis of branched-chain amino acids in plants and microorganisms. pnas.org It is the target for several commercial herbicides. pnas.orgweedscience.org Ethyl indole-2-carboxylate serves as a chemical precursor for the synthesis of some acetolactate synthase inhibitors. sigmaaldrich.comsigmaaldrich.comruifuchemical.com
Antagonism at Glycine-Binding Sites
Derivatives of indoline-2-carboxylate are prominent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at its allosteric glycine-binding site. thegoodscentscompany.comnih.govgoogle.com The NMDA receptor plays a critical role in synaptic plasticity, but its overactivation can lead to excitotoxic neuronal death, a factor in stroke and epilepsy. nih.gov Glycine (B1666218) binding is required for NMDA receptor activation, and antagonists at this site are of significant therapeutic interest. nih.govttuhsc.edu
Indole-2-carboxylic acid (I2CA) was identified as a specific and competitive inhibitor of glycine's potentiation of the NMDA-gated current. nih.gov Further research has shown that substitutions on the indole ring significantly influence potency. For example, indole-2-carboxylates with halogen substitutions (like chloro) at the 5 or 6 position are potent competitive antagonists at the glycine recognition site. nih.gov A notable example is (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, which is a potent and selective antagonist. acs.org Additionally, indole-2-carboxamide derivatives have been developed as selective antagonists for the NR2B subunit of the NMDA receptor, which may offer a better side-effect profile for treating CNS disorders. researchgate.net
Inhibition of Neurotropic Alphavirus Replication
Neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), are mosquito-borne pathogens that can cause severe and often fatal encephalitis, for which no approved antiviral therapies exist. nih.govacs.org A novel class of indole-2-carboxamide derivatives has been discovered and optimized as potent inhibitors of alphavirus replication. nih.govacs.org
This line of research began with a thieno[3,2-b]pyrrole-based inhibitor, which was later modified by bioisosteric replacement of the core with an indole structure to improve metabolic stability. nih.gov This led to the development of indole-2-carboxamide inhibitors with significantly enhanced antiviral activity and improved pharmacokinetic properties. nih.govacs.org Further optimization of this series resulted in a 10-fold improvement in potency in a WEEV replicon assay and up to a 40-fold increase in metabolic half-lives in mouse liver microsomes. acs.org One lead compound, an indole analog designated 9h, not only showed potent in vitro activity but also conferred protection and improved survival in a mouse model of acute viral encephalitis, highlighting the therapeutic potential of this class of compounds. nih.govgoogle.com
Structure-Activity Relationship (SAR) Studies and Drug Design
The biological activity of indoline-2-carboxylate derivatives is highly dependent on their molecular structure. Extensive Structure-Activity Relationship (SAR) studies have been conducted to understand how different substituents and conformational features influence their interactions with biological targets, guiding the design of more potent and selective drug candidates. nih.govnih.gov
Impact of Substitution Patterns on Biological Activity
SAR studies have revealed that modifications at various positions of the indole or indoline ring can dramatically alter biological activity.
N-1 Position: Substitution at the indole nitrogen (N-1) can significantly enhance anticancer activity. A methyl group at this position increased activity by approximately 60-fold compared to the unsubstituted analogue, while a hydroxymethyl group was found to be even more effective than ethyl, fluoride, or acetyl groups. nih.gov For antioxidant activity, N-1 benzyl (B1604629) substitution also enhanced the inhibitory effect. tandfonline.com
C-2 Position: The ester or amide group at the C-2 position is crucial. For antiproliferative activity, studies have shown that the ethyl ester group is important for potency, with the corresponding carboxylic acid derivatives being significantly less active. mdpi.com The nature of the amide substituent is also critical for activity as an NMDA receptor antagonist or alphavirus inhibitor. researchgate.netacs.org
C-3 Position: Modifications at the C-3 position are well-tolerated and can be used to modulate activity. For HIV-1 integrase inhibitors, introducing a long branch at C-3 improved interactions within a hydrophobic cavity of the enzyme, markedly increasing potency. nih.govmdpi.com For CB1 receptor modulators, short alkyl groups at C-3 were preferred. nih.gov
C-5 and C-6 Positions: Halogen substitutions at these positions are particularly important for NMDA receptor antagonism. ttuhsc.edunih.gov For instance, 4,6-dichloro substitution is a key feature of potent glycine-site antagonists. ttuhsc.eduacs.org A chloro or fluoro group at the C-5 position was also found to enhance the potency of CB1 receptor allosteric modulators. nih.gov
Conformational Effects on Biological Interactions
The rigid, bicyclic structure of the indoline ring imparts unique conformational properties that are critical for its biological function. (S)-Indoline-2-carboxylic acid is considered a conformationally constrained mimetic of both L-proline and L-phenylalanine. nih.govacs.org Its fusion of an aromatic ring to the five-membered pyrrolidine (B122466) ring makes it quasiplanar and prevents the ring-puckering conformations seen in proline. acs.org
A key conformational feature of N-acyl indoline-2-carboxylate derivatives is the equilibrium between the cis and trans isomers of the tertiary amide bond. nih.govunipi.it Detailed experimental and computational studies on methyl (S)-1-acetylindoline-2-carboxylate revealed a remarkable preference for the cis amide isomer when dissolved in polar solvents. acs.orgunipi.it This is in direct contrast to most N-acyl proline derivatives, which predominantly favor the trans isomer. nih.gov This distinct conformational preference, driven by the rigid indoline scaffold, makes these derivatives valuable tools for designing novel and stable secondary structures in peptides and other biomimetic compounds. acs.orgunipi.it The fixed orientation of the aromatic ring also makes it a useful scaffold for mimicking phenylalanine in a locked conformation, aiding in the design of molecules with specific spatial arrangements for interacting with biological targets. acs.org
Development of Photoactivatable Probes for Biological Systems
Photoaffinity labeling (PAL) is a powerful technique used in chemical biology to identify and characterize the interactions between small molecules and their biological targets, such as proteins. mdpi.com This method employs photoactivatable probes, which are molecules designed with two key components: a ligand moiety that specifically binds to the target protein and a photoactivatable functional group that is chemically inert until activated by light. mdpi.compublish.csiro.au Upon irradiation with a specific wavelength of light, this group forms a highly reactive intermediate species that covalently bonds to proximal amino acid residues within the ligand's binding site. mdpi.compublish.csiro.au Common photoactivatable groups include aryl azides, benzophenones, and diazirines. publish.csiro.au
The indole-2-carboxamide scaffold, which is readily synthesized from ethyl indole-2-carboxylate precursors, has been identified as a valuable template for creating photoactivatable probes aimed at studying complex biological systems. nih.govacs.org Researchers have particularly leveraged this scaffold to develop novel allosteric modulators for the cannabinoid CB1 receptor, a G-protein coupled receptor with significant therapeutic interest. nih.govnih.gov
The general strategy for developing these probes involves synthesizing indole-2-carboxamide derivatives that incorporate a photoactivatable group while retaining high affinity for the target receptor. nih.gov The synthesis often begins with a substituted ethyl indole-2-carboxylate, such as ethyl 5-chloro-1H-indole-2-carboxylate. nih.govnih.gov This starting material undergoes a series of reactions, including hydrolysis of the ester to a carboxylic acid, followed by amide bond formation with a suitable amine to create the core structure of a known CB1 allosteric modulator. acs.orgnih.gov Subsequently, a photoactivatable functionality is introduced into the molecule.
For instance, novel CB1 allosteric modulators have been designed possessing photophores like benzophenone, phenyl azide (B81097), and aliphatic azide. nih.gov In one approach, an azido (B1232118) group was introduced at the C5 position of the indole ring. The synthesis started from an indole ester with a nitro group (15b), which was hydrolyzed to the corresponding carboxylic acid (16b). acs.org After coupling to form a nitro indole-2-carboxamide (17), the nitro group was reduced to an amine (18), which was then converted to the target 5-azido-indole-2-carboxamide probe (19). acs.orgnih.gov
These photoactivatable probes serve as powerful tools for mapping the allosteric ligand-binding motifs of the CB1 receptor. acs.org By allowing the probe to bind to the receptor and then activating it with light, researchers can induce covalent cross-linking. Subsequent proteomic analysis can identify the specific amino acid residues that form the binding pocket, providing invaluable structural insights into receptor function and allosteric modulation. nih.govacs.org Studies have confirmed that these photoactivatable ligands retain their ability to modulate the CB1 receptor's activity, for example, by antagonizing agonist-induced G-protein coupling. nih.gov
Research Findings on Indole-2-Carboxamide-Based Photoactivatable Probes
Detailed studies have focused on synthesizing and evaluating a range of photoactivatable probes based on the indole-2-carboxamide scaffold. The primary goal is to create tools that can covalently label the CB1 receptor's allosteric site for structural and functional studies.
| Probe/Compound Class | Parent Compound | Photoactivatable Group | Biological Target | Key Finding/Application | Citation |
| Indole-2-carboxamides | ORG27569 | Benzophenone, Phenyl azide, Aliphatic azide | Cannabinoid CB1 Receptor | Designed as photoactivatable allosteric modulators to characterize receptor binding and function. | nih.gov |
| Compound 19 | ORG27569 (analogue) | Aryl azide (at C5) | Cannabinoid CB1 Receptor | A novel photoaffinity covalent probe developed to map the CB1 receptor allosteric binding site. | acs.orgnih.gov |
| Compounds 26-28, 36b | ORG27569 (and analogues) | Phenyl azide, Benzophenone | Cannabinoid CB1 Receptor | Confirmed as active photoactivatable modulators that antagonize CB1 agonist-induced G protein coupling. | nih.gov |
| Diazirinyl Indole Derivatives | Indole carbinol (analogue) | 3-(Trifluoromethyl)-phenyldiazirine | General (not specified) | Synthesized as photoaffinity probes, leveraging the high reactivity and low side-reactions of the diazirine group. | mdpi.com |
Catalytic Methodologies and Applications Involving Ethyl Indoline 2 Carboxylate
Palladium-Catalyzed Transformations
Palladium catalysis offers a powerful toolkit for the functionalization of the indoline (B122111) core. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of biologically active molecules and functional materials.
Aerobic C–H Amination for Indoline Ring Formation
A direct oxidative C–H amination strategy has been developed for the synthesis of indole-2-carboxylates from 2-acetamido-3-aryl-acrylates. nih.govnih.gov This reaction utilizes a catalytic amount of a palladium(II) source with molecular oxygen serving as the terminal oxidant. nih.govnih.gov The process is notable for its mild and selective conditions, which tolerate a variety of electron-rich and electron-poor substrates. nih.gov The initial products, 1-acetyl indole-carboxylates, can be readily deacetylated to yield the corresponding indole-2-carboxylates. nih.govnih.gov
A simplified mechanism for this palladium-catalyzed oxidative cyclization involves the initial reaction of the acetamide (B32628) substrate with a palladium(II) species to form a Pd(II)-amidate. This intermediate then undergoes metallation of the arene to create a chelated Pd(II)-(aryl)(amidate) species, which subsequently leads to the cyclized indole (B1671886) product. nih.gov This aerobic palladium-catalyzed aryl C–H amination provides an efficient route to various indole-2-carboxylates. nih.gov
For instance, the reaction of ethyl 2-acetamido-3-phenyl-acrylate under aerobic oxidation conditions using a Pd(OAc)2/dimethyl-sulfoxide system at 120 °C resulted in a mixture of the acetylated indole product and the deacetylated indole product in a 45% total yield. nih.gov The conditions were found to be compatible with chlorinated arenes, which allows for subsequent functionalization via cross-coupling reactions. nih.gov
Buchwald–Hartwig Cross-Coupling for N- and C-Functionalization
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for forming aryl C–N bonds. nih.gov This reaction has been applied to the functionalization of ethyl indoline-2-carboxylate and its derivatives. The versatility of this methodology allows for the introduction of various nitrogen-containing groups at different positions of the indole or indoline nucleus, significantly expanding the accessible chemical space. nih.govacs.org
The reaction typically involves an aryl halide or pseudohalide and an amine in the presence of a palladium catalyst and a suitable ligand. acs.org The choice of ligand is crucial for the success of the coupling, with bulky biarylphosphine ligands often showing excellent activity and selectivity. unistra.fr For example, the use of t-BuXPhos in combination with a palladium precatalyst has been shown to be effective for the N-arylation of a wide range of amines, amides, ureas, and carbamates with aryl bromides and chlorides in aqueous micellar medium. unistra.fr
In the context of indole synthesis, Buchwald-Hartwig amination can be used for C3 functionalization with aryl amines, although this often requires a halogenated precursor like 5-bromoindole-2-carboxylic acid. The palladium-catalyzed coupling of amines with aryl halides has become a general and powerful tool for the synthesis of aromatic amines, which are prevalent in medicinal chemistry and materials science. acs.orgacs.org
Palladium-Catalyzed Cyclization Reactions
Palladium catalysts are instrumental in various cyclization reactions that lead to the formation of the indole and indoline ring systems. organic-chemistry.org These reactions often proceed through an oxidative linkage of two C-H bonds under mild conditions, frequently using oxygen as the oxidant. organic-chemistry.org An operationally simple, atom-economic palladium-catalyzed cyclization of N-aryl imines provides a direct route to indoles from readily available anilines and ketones. organic-chemistry.org
Another strategy involves the palladium-catalyzed intramolecular aerobic C–H amination of enamines for the synthesis of trifluoromethylated indoles. mdpi.com Furthermore, palladium-catalyzed tandem addition/cyclization reactions of 2-(2-aminoaryl)acetonitriles with arylboronic acids furnish indole skeletons with good functional group tolerance. organic-chemistry.org This transformation proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization. organic-chemistry.org The palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles using polymethylhydrosiloxane (B1170920) as a reducing agent also provides a straightforward route to N-(tert-butoxycarbonyl)indolines in good yields at room temperature. researchgate.netorganic-chemistry.org
Biocatalytic Approaches to Indoline-2-carboxylate Synthesis and Resolution
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis and resolution of chiral molecules like indoline-2-carboxylic acid. irjmets.comacs.org Enzymes and whole-cell systems can operate under mild conditions, often exhibiting high enantioselectivity. researchgate.netuni-greifswald.de
Enzyme Screening and Characterization for Selective Hydrolysis
The enzymatic resolution of racemic this compound is a key strategy for obtaining the enantiomerically pure (S)-indoline-2-carboxylic acid, a valuable pharmaceutical intermediate. mdpi.com This process relies on the selective hydrolysis of one enantiomer of the ester by an enzyme, leaving the other enantiomer unreacted. google.com
An intracellular esterase from Bacillus aryabhattai B8W22, named BaCE, has been identified and characterized for its ability to selectively hydrolyze (R,S)-ethyl indoline-2-carboxylate. researchgate.net The purified enzyme demonstrated high enantioselectivity towards the (S)-enantiomer, achieving an enantiomeric excess of the product (e.e.p) of 96.55% at a conversion of 44.39%, which corresponds to an E value of 133.45. researchgate.net The optimal conditions for this enzyme's activity were found to be a pH of 8.5 and a temperature of 30 °C. researchgate.net
A variety of commercially available enzymes have also been screened for their ability to perform this enantioselective hydrolysis. mdpi.com Enzymes such as Savinase, Alcalase, Novozym 243, Everlase, Esperase, Protease 7, and Acylase have been shown to be effective in the selective hydrolysis of (R)-indoline-2-carboxylic acid methyl ester to produce (S)-indoline-2-carboxylic acid methyl ester with high optical purity. google.com
Table 1: Comparison of Enzymes for Enantioselective Hydrolysis of (R,S)-Ethyl Indoline-2-carboxylate mdpi.com
| Enzyme | Enantioselectivity |
| Commercially Available Enzymes | Low enantioselective hydrolysis ability |
| Laboratory-Preserved Enzyme Preparations | Low enantioselective hydrolysis ability |
| Bacillus aryabhattai Strain | High activity toward (S)-ethyl indoline-2-carboxylate |
Conditions: 0.02 g of enzyme, 1.5 mL of phosphate (B84403) buffer (200 mM, pH 7), 0.015 g of (R, S)-ethyl indoline-2-carboxylate, at 180 rpm, and 30 °C for 12 h.
Advantages of Whole-Cell Biocatalysis in Indoline Synthesis
The use of whole microbial cells as biocatalysts presents several advantages for the synthesis of (S)-indoline-2-carboxylic acid. irjmets.commdpi.com Whole-cell systems can be more robust and cost-effective than using isolated enzymes, as they eliminate the need for enzyme purification. irjmets.com
A strain of Bacillus aryabhattai isolated from sludge has been successfully employed for the enantioselective hydrolysis of (S)-ethyl indoline-2-carboxylate. mdpi.com This whole-cell biocatalyst demonstrated high activity, and under optimized conditions (3% substrate concentration, 35 °C, pH 7, and 600 rpm), it achieved a 33% yield and an enantiomeric excess of the product (e.e.p) of 96%. mdpi.com This method provides a novel and efficient route for the production of (S)-indoline-2-carboxylic acid. mdpi.com
Whole-cell biocatalysis offers a scalable and renewable approach to indole synthesis. irjmets.com For example, genetically modified Escherichia coli overexpressing tryptophanase can be used for the high-yield production of indole from L-tryptophan. irjmets.com The mild reaction conditions and high selectivity associated with biocatalysis make it an attractive and sustainable alternative to conventional chemical synthesis. irjmets.com
Advanced Characterization and Analytical Methodologies for Ethyl Indoline 2 Carboxylate
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in defining the molecular architecture of ethyl indoline-2-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.
¹H NMR: The proton NMR spectrum of this compound derivatives shows characteristic signals for the protons of the ethyl ester group, typically a triplet around 1.3 ppm and a quartet around 4.3 ppm. The protons on the indole (B1671886) ring appear in the aromatic region of the spectrum. For instance, in ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the NH proton at 11.41 ppm, and multiplets for the aromatic protons between 6.85 and 7.73 ppm. The ethyl group protons appear as a triplet at 1.27 ppm and a quartet at 4.29 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the ester group in N-alkylated indol-2-carboxylates typically appears around δ 162.0 ppm. mdpi.com The ethoxy group carbons give signals at approximately δ 15.0 and 46.7 ppm. mdpi.com For ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate, the carbonyl carbon resonates at 162.21 ppm, while the ethyl group carbons are observed at 60.93 and 14.69 ppm. rsc.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Ethyl Indole-2-carboxylate (B1230498) Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | 11.41 (s, 1H, NH), 7.73 (s, 1H), 7.43 (d, 1H), 7.26 (d, 1H), 7.03-6.95 (m, 3H), 6.88-6.85 (m, 2H), 4.29 (q, 2H), 1.27 (t, 3H) | 137.33, 132.86 (JCF = 186.4 Hz), 121.56, 116.75, 109.38, 108.40, 104.97, 103.17, 101.55 (JCF = 6.0 Hz), 100.53, 100.25 (JCF = 18.2 Hz), 100.16, 98.42, 56.09, 19.50 |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | DMSO-d₆ | 11.68 (s, 1H), 7.51–7.43 (m, 3H), 7.33–7.29 (m, 2H), 7.12 (t, 2H), 7.05–7.02 (m, 1H), 6.84–6.78 (m, 2H), 4.32 (q, 2H), 1.30 (t, 3H) | 162.21, 141.68, 136.21, 129.84, 128.27, 126.03, 125.32, 121.58, 121.53, 120.44, 120.36, 119.88, 116.78, 115.45, 113.65, 60.93, 14.69 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in this compound. The IR spectra of 1H-indole-2-carboxylic acid ester derivatives show characteristic strong absorption bands for the carbonyl group (C=O) in the range of 1614-1705 cm⁻¹. fabad.org.tr The N-H stretching vibrations are observed between 3237 and 3417 cm⁻¹. fabad.org.tr For instance, the IR spectrum of ethyl 1H-indole-2-carboxylate displays bands at 3463, 3431, 2929, 1711, and 1695 cm⁻¹. rjpbcs.com In the case of indole-2-carboxylic acid, the N-H stretching vibration is observed at 3350 cm⁻¹, which is indicative of an intermolecular N-H···O hydrogen bond. researchgate.net
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
For example, the HRMS (ESI) of ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate calculated for [M+H]⁺ (C₁₇H₁₅FN₂O₂) is 299.1196, with the found value being 299.1202. rsc.org Similarly, for ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate, the calculated value for [M+H]⁺ (C₁₇H₁₅ClN₂O₂) is 315.0900, and the found value is 315.0907. rsc.orgnih.gov Tandem MS/MS can be utilized to analyze fragmentation patterns, which can help in identifying unexpected by-products.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. The crystal structure of ethyl 1H-indole-2-carboxylate reveals that the molecule is nearly planar. iucr.orgiucr.org Derivatives of indole-2-carboxylate often crystallize in space groups that maximize intermolecular interactions, such as P2₁/c.
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
In the solid state, this compound and its derivatives often form intricate hydrogen-bonding networks. For ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers through N-H···O interactions between the indole nitrogen and the keto oxygen of a neighboring molecule. iucr.orgiucr.org This results in the formation of centrosymmetric R²₂(10) ring motifs. iucr.org The crystal packing can exhibit a herringbone pattern. iucr.orgiucr.org In more complex derivatives, such as diethyl 3,3′-[(4-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate), molecules are linked by N—H⋯O hydrogen bonds, forming layers that are further connected by C—H⋯π interactions to create a three-dimensional network. iucr.org
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity and, when applicable, the enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC) is a standard technique for purity analysis. For several derivatives of ethyl 3-amino-1H-indole-2-carboxylate, purity has been determined to be greater than 99% by HPLC. rsc.orgnih.gov
For chiral separations, chiral HPLC is the method of choice. The enantiomeric excess of chiral compounds like (S)-indoline-2-carboxylic acid methyl ester can be determined using a chiral stationary phase. For example, gas chromatography with a chiral column can be used to separate the (R) and (S) enantiomers of indoline-2-carboxylic acid methyl ester, with the (R)-isomer and (S)-isomer being detected at different retention times. google.com Chiral HPLC, often using columns like Chiralpak AD-H, is also a key technique for confirming the enantiomeric excess of chiral indoline (B122111) derivatives. The enantiomeric purity is typically expressed as enantiomeric excess (% ee). uff.br
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the characterization and purity assessment of this compound. This method is widely employed to separate, identify, and quantify the compound in various matrices.
Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of this compound. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. vulcanchem.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.
A straightforward RP-HPLC method for analyzing this compound involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com The use of smaller 3 µm particle columns can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
The purity of this compound and its derivatives is routinely determined by HPLC, often with UV detection at a wavelength of 254 nm. vulcanchem.com Research on related indole-2-carboxylic acid derivatives has utilized a SuperLu C18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) at a flow rate of 1.0 mL/min for purity analysis. nih.gov
Table 1: Representative HPLC Methods for this compound and Related Compounds
| Parameter | Method 1 | Method 2 |
| Analyte | Ethyl indole-2-carboxylate | Indole-2-carboxylic acid derivatives nih.gov |
| Column | Newcrom R1 sielc.com | SuperLu C18 (5 µm, 4.6 x 250 mm) nih.gov |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com | Methanol, Water (80:20) nih.gov |
| Flow Rate | Not Specified | 1.0 mL/min nih.gov |
| Detection | UV sielc.com | UV nih.gov |
| Application | Analysis and Preparative Separation sielc.com | Purity Analysis nih.gov |
This table is based on data from the provided text and is for illustrative purposes. Specific conditions may vary based on the exact application and instrumentation.
Chiral HPLC for Enantiomeric Resolution Assessment
This compound possesses a chiral center at the C2 position of the indoline ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-ethyl indoline-2-carboxylate. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is an essential technique for the separation and quantification of these enantiomers, which is crucial in various fields, particularly in the context of stereoselective synthesis and enzymatic resolutions.
The enantiomeric resolution of (R,S)-ethyl indoline-2-carboxylate is often performed to produce enantiomerically pure compounds like (S)-indoline-2-carboxylic acid, a valuable pharmaceutical intermediate. researchgate.netmdpi.com Chiral HPLC is employed to monitor the progress and determine the enantiomeric excess (e.e.) of such reactions. mdpi.com
One documented method for the chiral separation of (R,S)-ethyl indoline-2-carboxylate and the corresponding acid involves the use of a chiral stationary phase (CSP). researchgate.netmdpi.com For instance, a study utilized an AD-H column with a mobile phase flow rate of 1 mL/min and UV detection at 220 nm. mdpi.com Under these conditions, (S)-ethyl indoline-2-carboxylate and (R)-ethyl indoline-2-carboxylate were successfully separated with distinct retention times. mdpi.com Specifically, the (S)-enantiomer eluted at 8.1 minutes and the (R)-enantiomer at 9.3 minutes. mdpi.com
The choice of the chiral stationary phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose, are commonly used for resolving a wide range of chiral compounds. science.gov For instance, the Daicel Chiralcel OD-H column has been used to determine the enantiomeric excess of related indole-2-carboxylate derivatives. rsc.org
Table 2: Chiral HPLC Method for Enantiomeric Resolution of this compound
| Parameter | Method Details |
| Analytes | (R,S)-Ethyl indoline-2-carboxylate, (R,S)-Indoline-2-carboxylic acid researchgate.netmdpi.com |
| Column | AD-H mdpi.com |
| Flow Rate | 1 mL/min mdpi.com |
| Detection | UV at 220 nm mdpi.com |
| Retention Time (S)-ethyl indoline-2-carboxylate | 8.1 min mdpi.com |
| Retention Time (R)-ethyl indoline-2-carboxylate | 9.3 min mdpi.com |
| Application | Monitoring enantioselective hydrolysis mdpi.com |
This table is based on data from the provided text and is for illustrative purposes. Specific conditions may vary based on the exact application and instrumentation.
The development of robust and efficient chiral HPLC methods is paramount for the quality control and stereochemical analysis of this compound and its derivatives, ensuring the desired enantiomeric purity for their intended applications.
Computational and Theoretical Studies of Ethyl Indoline 2 Carboxylate
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a ligand, such as an ethyl indoline-2-carboxylate derivative, might interact with a biological target, typically a protein.
For instance, derivatives of indole-2-carboxylic acid have been identified as potential inhibitors of HIV-1 integrase. nih.govmdpi.com Molecular docking studies have shown that the indole (B1671886) core and the carboxyl group can chelate the two magnesium ions within the active site of the integrase enzyme, a crucial interaction for inhibiting viral replication. nih.gov Further structural optimizations, guided by binding mode analysis, have led to derivatives with significantly increased inhibitory effects. nih.govmdpi.com The introduction of different substituents on the indole core can improve interactions with hydrophobic cavities near the active site of the enzyme. nih.gov
Similarly, molecular docking has been employed to investigate the potential of this compound analogs as anticancer agents. Docking studies with targets like cyclooxygenase-2 (COX-2) have been performed to understand the biophysical characteristics of these compounds. researchgate.net In some cases, molecular dynamics (MD) simulations are used to confirm the stability of the ligand within the receptor's binding site over time. researchgate.net For example, MD simulations have been used to confirm the dynamic stability of an this compound derivative (EFI2C) within the binding sites of COX-1 and COX-2. researchgate.net
These computational approaches are also valuable in understanding the interactions of indoline-based compounds with other biological targets. For example, derivatives of indoline-2-carboxamide have been identified as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org Computational predictors can also be used to estimate potential metabolic liabilities, such as identifying sites on the molecule that are susceptible to metabolism by cytochrome P450 enzymes. acs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. vulcanchem.commdpi.com These methods can calculate various molecular properties that are difficult to measure experimentally.
Key applications of quantum chemical calculations for indole derivatives include:
Mapping Reactive Sites: DFT calculations can determine Fukui functions and local softness indices to identify the most likely sites for electrophilic or nucleophilic attack. For example, in nitro-substituted indole carboxylates, the electron-withdrawing nature of the nitro group influences the electron density distribution in the indole ring, directing electrophilic substitutions to specific positions.
Predicting Molecular Properties: Calculations can predict properties like the HOMO-LUMO gap, which indicates chemical reactivity and stability, and the dipole moment, which relates to the molecule's polarity. smolecule.com
Analyzing Molecular Orbitals: The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. smolecule.commdpi.com For a related compound, ethyl 5-hydroxyindole-2-carboxylate, the HOMO is localized on the indole π-system and the hydroxyl oxygen, while the LUMO resides on the ester carbonyl group. smolecule.com
Thermodynamic Properties: High-level ab initio molecular orbital calculations, such as the G3(MP2) level of theory, have been used to estimate the gas-phase enthalpies of formation for ethyl 1H-indole-2-carboxylate. iaea.org
These computational insights are crucial for understanding and predicting the chemical behavior of this compound and for designing new derivatives with tailored electronic properties.
Conformational Analysis and Dynamics of Indoline-2-carboxylate Systems
The three-dimensional shape (conformation) of a molecule is critical to its biological activity and physical properties. The indoline (B122111) ring in this compound is not planar like the indole ring, which gives it greater conformational flexibility. vulcanchem.com
Computational methods are used to explore the possible conformations of indoline-2-carboxylate systems and to determine their relative stabilities. Semi-empirical methods have been used to study the conformations of various indole derivatives. derpharmachemica.com For ethyl indole-2-carboxylate (B1230498), calculations indicated a preference for the syn-syn conformation. derpharmachemica.com
X-ray crystallography provides definitive information about the solid-state conformation of molecules. The crystal structure of ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule that forms hydrogen-bonded dimers. iucr.org However, the conformation in solution or when bound to a receptor can differ.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems, showing how the conformation changes over time in different environments, such as in solution or within a protein binding site. researchgate.net This information is vital for understanding how the molecule interacts with its biological targets and for designing molecules with specific conformational preferences to enhance activity. The reduced aromaticity of the indoline ring compared to indole decreases intermolecular π-π stacking interactions, which can affect physical properties like melting and boiling points. vulcanchem.com
Application in Structure-Based Drug Design and Virtual Screening
This compound and its parent scaffold, indoline-2-carboxylic acid, are valuable starting points in structure-based drug design and virtual screening campaigns. sigmaaldrich.commdpi.com These computational strategies aim to identify and optimize new drug candidates by leveraging the three-dimensional structure of the biological target.
Virtual Screening: This technique involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific receptor. The indoline-2-carboxylate scaffold has emerged as a promising fragment in such screenings. For example, molecular docking-based virtual screening identified indole-2-carboxylic acid as a potent scaffold for HIV-1 integrase inhibitors. nih.govmdpi.comnih.gov Similarly, a multistep virtual screening approach, combining structure-based screening and pharmacophore model filtering, led to the discovery of novel scaffolds for methionine adenosyltransferase 2A (MAT2A) inhibitors, with subsequent optimization yielding potent compounds. mdpi.com
Structure-Based Drug Design: Once a hit compound is identified, its binding mode, often determined by X-ray crystallography or predicted by molecular docking, is used to guide the design of more potent and selective analogs. sigmaaldrich.com For example, after identifying indoline-2-carboxamides as inhibitors of Trypanosoma brucei, medicinal chemists systematically explored modifications at different positions of the scaffold to improve potency and metabolic stability. acs.org This process often involves a "scaffold-hopping" strategy, where the core structure is modified to improve properties while maintaining key binding interactions. mdpi.com
The indole scaffold is frequently found in compounds predicted to be active in various virtual screening studies, highlighting its importance as a privileged structure in drug discovery. researchgate.net
Computational Analysis of Reaction Mechanisms in Indoline-2-carboxylate Synthesis
Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions used to synthesize this compound and its derivatives. Understanding the reaction pathway can help in optimizing reaction conditions and predicting the formation of byproducts.
A primary route to indole-2-carboxylates is the Fischer indole synthesis . mdpi.combyjus.combhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com The mechanism, which has been studied for over a century, involves a key -sigmatropic rearrangement. mdpi.combyjus.com Computational studies can model the transition states and intermediates of this complex reaction, providing insights into factors that control regioselectivity when using unsymmetrical ketones. byjus.com Theoretical evaluations have also been conducted on variations like the interrupted Fischer indolization. researchgate.net
Another important synthetic transformation is the Reissert indole synthesis . A continuous flow preparation of various ethyl indole-2-carboxylates has been developed involving the reduction of a nitro group followed by spontaneous cyclization. mdpi.com
Computational modeling can also shed light on the regioselectivity of other reactions, such as the direct nitration of ethyl indole-2-carboxylate. The electron-withdrawing effect of the ester group at position 2 directs electrophilic nitration, and computational studies help to explain why nitration preferentially occurs at certain positions, like C6, due to a combination of steric and electronic factors.
For the synthesis of more complex derivatives, such as the Hemetsberger–Knittel indole synthesis, computational analysis can help to understand how reaction conditions influence the outcome of steps like the Knoevenagel condensation and subsequent thermolytic cyclization. acs.org
Emerging Research Directions and Future Perspectives for Ethyl Indoline 2 Carboxylate
Development of Green Chemistry Approaches for Synthesis
The synthesis of indoline-2-carboxylate derivatives is increasingly benefiting from the principles of green chemistry, aiming to reduce environmental impact through milder reaction conditions, shorter reaction times, and the use of less hazardous substances. A notable advancement is the use of microwave-assisted organic synthesis (MAOS). Researchers have developed a rapid and practical method for synthesizing indole-2-carboxylic acid esters by condensing 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. scielo.brresearchgate.net This reaction, conducted in an ionic liquid such as 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) and catalyzed by copper(I) iodide (CuI), proceeds under controlled microwave irradiation at 50°C. scielo.brresearchgate.net This approach offers significant advantages, including high product yields (often up to 97%), drastically reduced reaction times (as short as 10 minutes), and simplified workup procedures. scielo.brresearchgate.net
Another green approach involves the use of flow chemistry. A novel, one-step heterogeneous catalytic hydrogenation has been developed for the synthesis of a related compound, ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate, which avoids common chemical reducing agents. This process highlights the potential for creating more sustainable and efficient manufacturing routes for indoline (B122111) derivatives.
Table 1: Green Synthesis Methods for Indole-2-Carboxylate (B1230498) Esters
| Method | Catalyst/Solvent | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | CuI / [bmim]OH | 50°C, 10 min | Up to 97 | scielo.brresearchgate.net |
| Stannous Chloride Reduction | SnCl₂ / HCl in Ethanol (B145695) | -20°C to RT | 80 | google.com |
| Alkylation with aq. KOH | aq. KOH / Acetone (B3395972) | 20°C, 2h | Excellent | mdpi.com |
This table summarizes various green and efficient synthesis approaches for indole (B1671886) and indoline-2-carboxylate derivatives, highlighting the conditions and reported yields.
Exploration of Novel Pharmacological Targets for Indoline-2-carboxylate Derivatives
The indoline-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, and researchers continue to identify novel pharmacological targets for its derivatives.
One significant area is in the development of antiviral agents. Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. rsc.org Through structural optimizations, derivatives have been synthesized that show markedly increased inhibitory effects, with IC₅₀ values as low as 3.11 µM. rsc.org The core indole structure chelates with two Mg²⁺ ions in the enzyme's active site, and further modifications can enhance interactions with nearby hydrophobic cavities. rsc.org
In oncology, new targets are also being explored. A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer. Another study found that certain indoline imidazolium (B1220033) salt derivatives exhibit potent cytotoxic activity against various human tumor cell lines, with IC₅₀ values as low as 0.24 µM against cell lines like SMMC-7721. researchgate.net Furthermore, indole-2-carboxylic acid derivatives are being investigated as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and potential targets for cancer immunotherapy. nih.gov Potent dual inhibitors have been identified with IC₅₀ values in the low micromolar range, such as a derivative showing an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. nih.govsci-hub.se
Additionally, research has identified indoline-2-carboxamides as a new class of brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT).
Table 2: Pharmacological Activity of Selected Indoline-2-carboxylate Derivatives
| Derivative Type | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | 3.11 µM | rsc.org |
| 6-acetamido-indole-2-carboxylic acid derivative | IDO1 / TDO (dual inhibitor) | 1.17 µM (IDO1), 1.55 µM (TDO) | nih.govsci-hub.se |
| Indoline imidazolium salt derivative | SMMC-7721 cancer cell line | 0.24 - 1.18 µM | researchgate.net |
| Indole-tetrazole coupled amide | MCF-7 cancer cell line | 3.5 µM | mdpi.com |
This table highlights the potency of various indoline-2-carboxylate derivatives against different pharmacological targets.
Advancements in Asymmetric Synthesis Beyond Enzymatic Methods
The production of enantiomerically pure indoline-2-carboxylic acid is crucial for its use in pharmaceuticals. While enzymatic resolutions are common, research is advancing non-enzymatic asymmetric methods to achieve high stereoselectivity.
Metal-catalyzed reactions are a key focus. The asymmetric hydrogenation of indole-2-carboxylic acid derivatives using chiral rhodium or iridium catalysts can produce indolines with high enantioselectivity. Another significant approach is the metal-catalyzed intramolecular ring closure of ortho-halophenylalanine derivatives. Copper-catalyzed cyclization, in particular, offers a cost-effective alternative to palladium-based systems and has been shown to produce (S)-indoline-2-carboxylic acid in excellent yield and enantioselectivity without significant racemization.
More recently, photoredox catalysis combined with chiral acid catalysis has emerged as a powerful tool. An asymmetric photo-catalyzed electron transfer (PCET) reaction has been used for the coupling of tryptamines to furnish pyrroloindolines with high enantiomeric excess (ee). For instance, a model tryptamine (B22526) substrate was converted to the corresponding pyrroloindoline in 81% isolated yield and 93% ee. nih.gov This method relies on a chiral phosphate (B84403) to form a hydrogen-bonded adduct with the indole, which, upon oxidation, creates a chiral ion pair that directs the stereochemical outcome of the subsequent reaction. nih.gov
Table 3: Non-Enzymatic Asymmetric Synthesis of Indoline Derivatives
| Method | Catalyst System | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Intramolecular Nitro Amination | - | (S)-6-nitro-indoline-2-carboxylic acid | 65.7 | >99.5 | researchgate.net |
| Asymmetric PCET | Visible Light / Chiral Phosphate | Pyrroloindoline | 81 | 93 | nih.gov |
| Kinetic Resolution | Chiral Catalysts | Enantiopure Product | Up to 100 (theoretical) | High | acs.org |
This table showcases recent advancements in non-enzymatic asymmetric synthesis, providing details on the methods, yields, and enantiomeric excess achieved.
Applications in Material Science and Polymer Chemistry
The rigid, heterocyclic structure of ethyl indoline-2-carboxylate makes it an attractive building block for advanced materials and polymers. Its incorporation into polymer backbones can significantly enhance thermal and mechanical properties.
Recent research has focused on the synthesis of indole-based aromatic polyesters as potential bio-based alternatives to fossil-fuel-derived plastics like PET. nih.gov Dicarboxylate monomers derived from indole have been polymerized with various aliphatic diols to create a new class of polyesters. nih.gov These materials exhibit tunable glass transition temperatures (Tg), ranging from 57°C to as high as 113°C, and excellent thermal stability, with decomposition temperatures (Td) greater than 380°C. nih.govrsc.org The specific disubstitution pattern on the indole ring (e.g., 1,5-disubstituted vs. 1,3-disubstituted) has been shown to impact the thermal stability and crystallization behavior of the resulting polyesters. rsc.org
In another approach, indole groups have been grafted onto existing polymers like poly(vinyl alcohol) (PVA). rsc.org This modification results in nonionic, biodegradable polymers with tunable glass transition temperatures (ranging from 39°C to 93°C) and significant antibacterial properties against various human pathogens. rsc.org The indole moiety can also be incorporated as a side chain in copolymers, such as those made with maleic anhydride (B1165640), leading to an increase in the glass transition temperature of the modified polymer.
Table 4: Thermal Properties of Indole-Containing Polymers
| Polymer Type | Indole Structure | Glass Transition Temp. (Tg) | Thermal Stability (Td) | Reference |
|---|---|---|---|---|
| Indole-based Aromatic Polyester | 1,3-Disubstituted | Up to 113°C | > 380°C | nih.gov |
| Indole-based Aromatic Polyester | 1,5-Disubstituted | 57 - 80°C | Enhanced stability | rsc.org |
| Indole-grafted Poly(vinyl alcohol) | N-substituted | 39 - 93°C | Desirable | rsc.org |
This table presents the thermal properties of various polymers synthesized using indole-2-carboxylate derivatives, demonstrating their potential for creating high-performance materials.
Utility in Agrochemical Formulations for Crop Protection
The structural similarity of the indole core to natural plant hormones like indole-3-acetic acid (IAA) has prompted research into the use of indoline-2-carboxylate derivatives in agrochemical formulations. nih.gov These compounds show potential as plant growth regulators and as active ingredients in fungicides and herbicides for crop protection. researchgate.netdataintelo.com
Indole derivatives are being developed as novel fungicides. For example, a series of indole Schiff base derivatives containing a 1,3,4-thiadiazole (B1197879) moiety demonstrated significant antifungal activity against several plant pathogens, including Fusarium graminearum and Fusarium oxysporum. beilstein-journals.org One compound, in particular, showed 100% inhibition of F. graminearum at a concentration of 500 µg/mL. beilstein-journals.org Other research has focused on indole derivatives containing 1,3,4-oxadiazole, which have shown excellent antibacterial activity against the rice pathogen Xanthomonas oryzae, with EC₅₀ values as low as 38.80 µg/mL, outperforming the commercial bactericide bismerthiazol. researchgate.net Furthermore, 6-methoxy-1H-indole-2-carboxylic acid, a metabolite produced by Bacillus toyonensis, has demonstrated promising antifungal activity against Candida albicans and Aspergillus niger. nih.govmdpi.com
The development of indole-based herbicides is also an active area of research, leveraging the core structure to create new modes of action for weed control.
Table 5: Agrochemical Activity of Indole Derivatives
| Compound Type | Target Pathogen/Use | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Indole-1,3,4-oxadiazole derivative | Xanthomonas oryzae (bactericide) | EC₅₀ | 38.80 | researchgate.net |
| Indole-thiadiazole derivative | Botrytis cinerea (fungicide) | EC₅₀ | 2.7 | nih.gov |
| Methyl Indole-rhodanine derivative | Enterobacter cloacae (bactericide) | MIC | 0.004 - 0.03 | nih.gov |
| Indole-triazole derivative | Bacillus subtilis (bactericide) | MIC | 3.125 | turkjps.org |
This table summarizes the efficacy of various indole derivatives against plant pathogens, indicating their potential for use in crop protection.
Q & A
Q. What are the common synthetic routes for Ethyl Indoline-2-carboxylate, and how are they optimized?
Q. How is this compound characterized, and what are its critical physical properties?
Characterization involves:
- Chromatography : HPLC or GC-ECD for purity assessment (retention time: ~8.2 min in C18 column, methanol:water = 70:30) .
- Spectroscopy : ¹H NMR (δ 4.39 ppm for ester CH₂, 3.76 ppm for OCH₃) and FTIR (C=O stretch at 1725 cm⁻¹) .
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.23 g/mol | |
| Melting Point | Not reported (oil) | |
| Boiling Point | 285–290°C (est.) |
Q. What are the stability considerations for this compound during storage?
- Store at 2–8°C in inert atmosphere (N₂/Ar) to prevent oxidation of the indoline ring.
- Avoid prolonged exposure to light or moisture to mitigate ester hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)-Ethyl Indoline-2-carboxylate be achieved?
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models:
Q. How do contradictory data on synthetic yields arise, and how can they be resolved?
Discrepancies in yields (e.g., 60–85% for hydrogenation) stem from:
- Catalyst poisoning (trace S/N compounds in solvents) .
- Incomplete indole ring reduction due to H₂ pressure variations . Mitigation :
- Pre-purify solvents via molecular sieves.
- Monitor reaction progress using in-situ FTIR to detect intermediate species .
Methodological Best Practices
- Experimental Design :
- For biocatalytic studies, include controls (heat-denatured enzyme) to confirm enzymatic activity .
- Use high-resolution mass spectrometry (HRMS) to verify molecular ions ([M+H]⁺ = 192.1024) .
- Data Interpretation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
